β-Nicotinic Acid Mononucleotide-13C5

Isotope dilution mass spectrometry NAD+ metabolomics Internal standardization

β-Nicotinic Acid Mononucleotide-13C5 (β-NaMN-13C5, MW 339.17 Da) is a stable isotope-labeled analog of nicotinic acid mononucleotide (NaMN), wherein five ¹²C atoms of the ribose moiety are replaced by ¹³C, yielding a +4 Da mass shift relative to the unlabeled endogenous species (MW 335.20 Da). As the deamidated mononucleotide intermediate of the Preiss-Handler and de novo NAD+ biosynthetic pathways, NaMN is the obligate precursor to nicotinic acid adenine dinucleotide (NaAD) and subsequently NAD+.

Molecular Formula C₆¹³C₅H₁₄NO₉P
Molecular Weight 339.17
Cat. No. B1158509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Nicotinic Acid Mononucleotide-13C5
Synonyms3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium-13C5 Inner Salt;  3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate-13C5 Inner Salt;  Nicotinate Mononucleotide-13C5;  Nicotinate Ribonucleotide-13C5;  Nicotinic Acid Ribonucleotide-13
Molecular FormulaC₆¹³C₅H₁₄NO₉P
Molecular Weight339.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Nicotinic Acid Mononucleotide-13C5: A Carbon-13 Labeled NaMN Isotopologue for NAD+ Metabolomics and Preiss-Handler Pathway Tracing


β-Nicotinic Acid Mononucleotide-13C5 (β-NaMN-13C5, MW 339.17 Da) is a stable isotope-labeled analog of nicotinic acid mononucleotide (NaMN), wherein five ¹²C atoms of the ribose moiety are replaced by ¹³C, yielding a +4 Da mass shift relative to the unlabeled endogenous species (MW 335.20 Da) . As the deamidated mononucleotide intermediate of the Preiss-Handler and de novo NAD+ biosynthetic pathways, NaMN is the obligate precursor to nicotinic acid adenine dinucleotide (NaAD) and subsequently NAD+ . The ¹³C₅ labeling renders this compound suitable as an isotope dilution internal standard for LC-MS/MS quantification of NaMN in complex biological matrices, enabling correction for matrix effects and ionization variability.

Why β-Nicotinic Acid Mononucleotide-13C5 Cannot Be Replaced by Unlabeled NaMN, NMN-13C5, or Deuterated Niacin Analogs


Although nicotinamide mononucleotide-13C5 (NMN-13C5, MW 339.18 Da) and unlabeled NaMN (MW 335.20 Da) are chemically related, they are not functionally interchangeable with β-NaMN-13C5. NaMN and NMN differ by only ~1 Da (carboxylic acid vs. carboxamide at the pyridine C3 position), yet route NAD+ biosynthesis through distinct pathways—NaMN via the Preiss-Handler/de novo axis, NMN via the salvage pathway—and exhibit opposing pharmacological activities at the SARM1 NAD+ hydrolase: NaMN is an allosteric inhibitor, whereas NMN is an activator . Deuterated analogs (e.g., nicotinic acid-d4) introduce chromatographic retention-time shifts due to deuterium isotope effects, complicating co-elution-based internal standardization; in contrast, ¹³C₅ labeling preserves near-identical chromatographic behavior to the unlabeled analyte while providing a clean +4 Da MS shift . Furthermore, the free-acid form of NaMN is hygroscopic and prone to instability, making procurement of a well-characterized, high-purity ¹³C₅ standard essential for reproducible quantification.

Quantitative Differentiation Evidence for β-Nicotinic Acid Mononucleotide-13C5 Against Closest Analogs


Mass Shift of +3.97 Da vs. Unlabeled NaMN Enables Isotope Dilution LC-MS/MS Quantification Without Chromatographic Retention-Time Bias

β-NaMN-13C5 (MW 339.17 Da) carries a +3.97 Da mass increment over unlabeled NaMN (MW 335.20 Da) resulting from substitution of five ¹²C atoms with ¹³C in the ribose moiety. This mass difference is sufficient to fully resolve the labeled and unlabeled isotopologues in Q1 of a triple quadrupole mass spectrometer, enabling their use as an internal standard (IS) / analyte pair in selected reaction monitoring (SRM) without spectral overlap . Crucially, the ¹³C₅ label is installed on the ribose rather than the pyridine ring, preserving near-identical reversed-phase chromatographic retention to the endogenous species—unlike deuterated analogs (e.g., nicotinic acid-d4), which exhibit measurable retention-time shifts due to the deuterium isotope effect that can compromise co-elution-based matrix correction . The unlabeled NaMN molecular weight is corroborated across multiple authoritative sources at 335.20 Da .

Isotope dilution mass spectrometry NAD+ metabolomics Internal standardization Matrix effect correction

Preiss-Handler/De Novo Pathway Exclusivity vs. NMN-13C5: Enabling Independent Metabolic Flux Tracing of the Two Major NAD+ Biosynthetic Routes

β-NaMN-13C5 is the isotopically labeled form of the deamidated intermediate that is unique to the Preiss-Handler and de novo NAD+ biosynthetic pathways. In contrast, β-NMN-13C5 represents the amidated intermediate of the salvage pathway. These two labeled species permit independent isotopic tracing of the two major NAD+ synthesis routes in a single experiment . Recent work by Madawala et al. (2025) demonstrated that exogenously administered NMN is converted to NaMN via CD38-mediated base exchange, creating a crossover between salvage and Preiss-Handler pathways that was previously unrecognized in mammals . This pathway crosstalk means that using only NMN-13C5 as a tracer conflates salvage and Preiss-Handler contributions; β-NaMN-13C5 is required to resolve the two routes. The Preiss-Handler pathway utilizes nicotinic acid phosphoribosyltransferase (NAPRT1) to generate NaMN from nicotinic acid, and NaMN is subsequently converted to NaAD by NMNAT and then amidated to NAD+ by NAD+ synthetase .

Metabolic flux analysis Preiss-Handler pathway NAD+ biosynthesis Salvage pathway discrimination

Allosteric SARM1 Inhibition (IC₅₀ 93.3 μM) vs. NMN-Mediated SARM1 Activation: Opposite Pharmacological Poles Dictate Experimental Design in Axonal Degeneration Research

NaMN acts as an allosteric inhibitor of SARM1 (sterile alpha and TIR motif-containing protein 1), the central executioner NAD+ hydrolase in pathological axon degeneration, with an IC₅₀ of 93.3 μM determined by in vitro enzymatic assay . NaMN binds to the N-terminal ARM domain allosteric site of SARM1 and stabilizes its open, inactive conformation, thereby preventing the conformational change that activates NAD+ hydrolysis . In stark contrast, NMN is a SARM1 activator that competes with NAD+ for binding to the same allosteric pocket; when the NMN/NAD+ ratio rises (e.g., following axonal injury and NMNAT2 depletion), NMN binding triggers SARM1 activation and catastrophic NAD+ depletion . This functional opposition—NaMN as inhibitor, NMN as activator—means that the net SARM1 regulatory outcome in any experimental system depends on the local NaMN/NMN ratio. The crystal structure of the Drosophila SARM1 ARM domain in complex with NaMN (PDB: 7RTC) confirms direct binding at the allosteric site .

SARM1 inhibition Axonal protection NAD+ hydrolase Neurodegeneration

Chromatographic Resolution of NaMN from NMN (ΔMW = 1 Da) on PBr Stationary Phase: Critical for Accurate Deamidated-vs-Amidated Metabolite Discrimination

NaMN (MW 335.20 Da) and NMN (MW 334.22 Da) differ by only ~1 Da in molecular weight and are structurally identical except for the C3 pyridine substituent (carboxylate vs. carboxamide), making their chromatographic separation extremely challenging on standard C18 reversed-phase columns . A dedicated pentabromobenzyl (PBr) column (COSMOSIL 3PBr, 3.0 mm I.D. × 150 mm) achieves baseline separation of NAMN and NMN, along with nine other nicotinamide-related metabolites (NAD+, NAAD, ATP, IMP, NR, NA, Inosine, NADH, NAM), under phosphate-buffered methanol gradient conditions . This separation is essential because NaMN and NMN share common MS/MS fragment ions and cannot be distinguished by mass spectrometry alone without prior chromatographic resolution. The simultaneous LC-MS/MS method of Yamada et al. (2006) further validates that NAD+, NAAD, NMN, NAMN, NAM, NA, ADPR, and 5′AMP can be separated and quantified in a single run using reverse-phase HPLC with ammonium formate-methanol gradients .

LC-MS method development NAD+ metabolome profiling Chromatographic separation Hydrophilic interaction chromatography

Free-Acid Instability Mitigation: Triethylamine Salt Form Provides ≥6-Month Storage Stability at −80°C vs. ≤1 Month for Free Acid at −20°C

The free-acid form of nicotinic acid mononucleotide (NaMN) is hygroscopic and chemically labile; MedChemExpress explicitly notes that 'the free form of the compound is prone to instability' and recommends the triethylamine salt form (NaMN-TEA) which 'retains the same biological activity' . Quantitative stability data from multiple vendors indicate that NaMN free acid in lyophilized form is stable for up to 36 months at −20°C under desiccated conditions, but once reconstituted in solution, the free acid must be used within 1 month at −20°C or 3 months with aliquoting to avoid freeze/thaw degradation . In contrast, NaMN triethylamine salt solutions are stable for 6 months at −80°C and 1 month at −20°C . For the β-NaMN-13C5 isotopologue, which is typically procured in milligram quantities for use as an internal standard over extended study periods, the free-acid form requires storage at 2–8°C with protection from moisture . Users should verify whether the supplied ¹³C₅ material is the free acid or the more stable triethylamine salt, as this directly impacts long-term experimental reproducibility.

Compound stability Long-term storage Triethylamine salt Procurement specification

Recommended Procurement and Application Scenarios for β-Nicotinic Acid Mononucleotide-13C5 Based on Quantitative Evidence


Isotope Dilution Internal Standard for Absolute Quantification of NaMN in NAD+ Metabolomics Panels

When developing a comprehensive LC-MS/MS method for the NAD+ metabolome that includes NaMN, β-NaMN-13C5 should be spiked into biological samples at the earliest processing step as an isotope dilution internal standard. The +4 Da mass shift (MW 339.17 vs. 335.20) provides full MS1 resolution from endogenous NaMN on triple quadrupole instruments, while the ¹³C₅ label on the ribose moiety ensures chromatographic co-elution with the unlabeled analyte for accurate matrix effect correction. This approach mirrors the validated dimeLC-MS/MS methodology established for NMN quantification and addresses the specific need for NaMN internal standardization that cannot be met by NMN-13C5 or deuterated nicotinic acid analogs.

Dual-Isotope Metabolic Flux Tracing to Discriminate Preiss-Handler vs. Salvage Pathway Contributions to NAD+ Pools

By co-administering β-NaMN-13C5 and NMN-15N₂ (or other orthogonally labeled precursors) to cell cultures or animal models, researchers can simultaneously trace carbon flux through the Preiss-Handler/de novo pathway (via ¹³C₅-NaMN) and nitrogen flux through the salvage pathway (via ¹⁵N₂-NMN). LC-MS/MS detection of ¹³C₅-labeled NaAD and NAD+ provides direct readout of Preiss-Handler pathway activity. This dual-isotope design is particularly important following the discovery that CD38 mediates NMN→NaMN base exchange, creating a pathway crossover that confounds single-tracer experiments .

SARM1 Drug Discovery: Correlating Target Engagement with Metabolic Flux Using ¹³C₅-NaMN as a Bifunctional Probe

In axonal degeneration models where NaMN's SARM1-inhibitory activity (IC₅₀ 93.3 μM) is under investigation, β-NaMN-13C5 serves a dual purpose: (1) as a pharmacological tool to stabilize the SARM1 ARM domain in its inactive conformation (confirmed by co-crystallography, PDB 7RTC), and (2) as a metabolic tracer to quantify the conversion of NaMN→NaAD→NAD+ via the Preiss-Handler pathway in the same neuronal preparations. This bifunctional application allows direct correlation of SARM1 target engagement with downstream metabolic rescue, a capability not achievable with unlabeled NaMN or with NMN-based probes .

Method Validation and Inter-Laboratory Standardization of NaMN Measurements in Clinical Metabolomics

For clinical metabolomics laboratories seeking to establish reference ranges for circulating NaMN as a biomarker of niacin status or NAD+ metabolism, β-NaMN-13C5 provides a chemically identical, isotopically distinct calibration standard. Its ≥98% HPLC purity and ≥99% atom ¹³C enrichment enable preparation of calibration curves in surrogate matrix that are traceable to a defined chemical entity. The availability of β-NaMN-13C5 from multiple certified reference material suppliers (TRC N429392, BOC Sciences, Pharmaffiliates PA STI 067660) supports inter-laboratory method harmonization and proficiency testing schemes .

Quote Request

Request a Quote for β-Nicotinic Acid Mononucleotide-13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.